Yhhu6669

Descripción

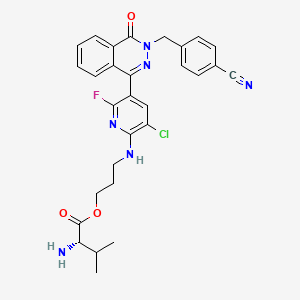

The compound "3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate" is a structurally complex molecule featuring a pyridine core substituted with chloro, fluoro, and phthalazinone groups, linked to a 4-cyanophenylmethyl moiety. Structural elucidation techniques like NMR and UV spectroscopy, as applied to related compounds in (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), would be critical for confirming its configuration .

Propiedades

Fórmula molecular |

C29H28ClFN6O3 |

|---|---|

Peso molecular |

563.0 g/mol |

Nombre IUPAC |

3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoro-2-pyridinyl]amino]propyl (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C29H28ClFN6O3/c1-17(2)24(33)29(39)40-13-5-12-34-27-23(30)14-22(26(31)35-27)25-20-6-3-4-7-21(20)28(38)37(36-25)16-19-10-8-18(15-32)9-11-19/h3-4,6-11,14,17,24H,5,12-13,16,33H2,1-2H3,(H,34,35)/t24-/m0/s1 |

Clave InChI |

MHFNNHNOWUKKRM-DEOSSOPVSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N |

SMILES canónico |

CC(C)C(C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, insights can be drawn from analogs with shared structural motifs:

Key Structural Features and Analogues

Pyridine/Phthalazinone Derivatives: Compounds like those listed in and (e.g., trifluoromethylpyridine derivatives) share pyridine cores but lack the phthalazinone and amino acid ester groups. These substitutions often enhance metabolic stability or target affinity in kinase inhibitors . The 4-cyanophenylmethyl group in the target compound may resemble benzyl or arylalkyl substituents in and , which influence lipophilicity and receptor binding .

Amino Acid Ester Moieties: The (2S)-2-amino-3-methylbutanoate ester is structurally analogous to branched-chain amino acid derivatives (e.g., valine or leucine esters), which are used to improve membrane permeability in prodrugs. Similar esters are noted in (e.g., thiazolo-pyrimidine carboxamides) but lack direct pharmacological overlap .

Fluorinated and Chlorinated Substituents: The 6-fluoro and 3-chloro groups on the pyridine ring are common in agrochemicals and pharmaceuticals (e.g., fluoroquinolones). and highlight fluorophenyl and chloropyridine systems, which often enhance bioavailability and resistance to oxidative metabolism .

Hypothetical Pharmacokinetic and Toxicity Profiles

- Bioavailability: The esterified side chain may enhance oral absorption compared to non-esterified analogs, as seen in prodrugs like valacyclovir.

Data Gaps and Limitations

No empirical data (e.g., IC50, logP, or metabolic stability) for the target compound or direct analogs are present in the provided evidence. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.